N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide
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Description
N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiazole family and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Antitumor Activity
Research has revealed that certain derivatives of N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide exhibit significant antitumor effects. For example, compounds synthesized with modifications on the benzothiazole and thiophene groups demonstrated a high ability to inhibit the in vitro growth of human tumor cells, suggesting that these derivatives are promising for the development of new anticancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).
Antimicrobial and Anti-inflammatory Properties
Several studies have focused on the synthesis of benzothiazole derivatives for their antimicrobial and anti-inflammatory properties. For instance, benzothiazole-incorporated thiazolidin-4-ones and azetidin-2-ones derivatives were synthesized and evaluated for their antimicrobial effectiveness against various bacterial and fungal strains, showing moderate to good inhibition (Gilani et al., 2016). Additionally, another study synthesized N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, which showed significant anti-inflammatory activity and psychotropic effects in vivo, alongside cytotoxic effects against tumor cell lines, indicating a wide range of therapeutic potentials (Zablotskaya et al., 2013).
Synthesis Methodologies
The research also extends to the development of synthesis methodologies for benzothiazole derivatives, emphasizing green chemistry approaches. Recent advances in this area include the synthesis of benzothiazole compounds from condensation and cyclization reactions, with a focus on environmentally friendly processes. These advancements are crucial for the scalable production of benzothiazole derivatives for pharmaceutical applications (Gao et al., 2020).
properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-5-chlorothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS2/c13-11-4-3-9(18-11)12(16)15-7-1-2-8-10(5-7)17-6-14-8/h1-6H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRDKLKURKEPOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=C(S3)Cl)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide |
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